molecular formula C9H12N2O B13294567 N-(3-methylphenyl)acetohydrazide

N-(3-methylphenyl)acetohydrazide

Cat. No.: B13294567
M. Wt: 164.20 g/mol
InChI Key: SBNUPHPPJUPVSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Acetohydrazide Scaffolds in Modern Chemical Research

The acetohydrazide moiety represents a fundamentally important scaffold in contemporary chemical research, serving as a versatile building block for the synthesis of a wide array of heterocyclic compounds. mdpi.com Organic acid hydrazides are a broad class of organic derivatives of hydrazine (B178648) characterized by the functional group (-C(=O)NHNH2). mdpi.com This structure is a key synthon for creating five, six, or seven-membered heterocyclic rings containing one or more heteroatoms, which are of significant interest for their biological, pharmacological, and industrial applications. mdpi.com

The utility of the acetohydrazide scaffold is evident in its application in diverse fields such as medicinal chemistry, pesticide development, and polymer science. mdpi.com For instance, researchers utilize acetohydrazide derivatives as starting materials to synthesize more complex molecules. A common synthetic route involves the reaction of an ester with hydrazine hydrate (B1144303). nih.govresearchgate.net For example, 2-(4-Methylphenyl)acetohydrazide is synthesized by reacting methyl (4-methylphenyl)acetate with hydrazine hydrate in methanol (B129727). researchgate.net This straightforward reaction highlights the accessibility of the hydrazide functional group for further chemical elaboration.

The reactivity of the acetohydrazide group allows it to react with various electrophiles and nucleophiles. It can be reacted with cyclic and acyclic diones, such as isatin (B1672199) and acetylacetone, to yield corresponding oxoindolinylidene and pyrazolyl derivatives, respectively. mdpi.com This adaptability makes acetohydrazide derivatives invaluable intermediates in the construction of novel chemical entities with potential therapeutic properties.

Academic Significance of Substituted Hydrazide and Hydrazone Derivatives

Substituted hydrazides and their corresponding hydrazone derivatives are of profound academic and practical interest due to their extensive applications and diverse biological activities. ekb.egnaturalspublishing.com Hydrazones, formed by the condensation of hydrazides with aldehydes or ketones, contain the azomethine group (-NHN=CH-) and are known to exhibit a wide spectrum of pharmacological effects. mdpi.comtpcj.org These include antimicrobial, anticonvulsant, anti-inflammatory, anticancer, and antiviral properties. ekb.egtpcj.org

The functional group of hydrazones is a key determinant of their chemical and physical properties, allowing for numerous functional group transformations and making them useful in various organic syntheses. ekb.egnaturalspublishing.com They are crucial intermediates for synthesizing a multitude of heterocyclic compounds like pyrazoles. naturalspublishing.com The ability of the hydrazide-hydrazone moiety to form coordination complexes with metal ions can also influence the biological activity of the compounds. tpcj.org

The broad significance of these derivatives is highlighted by the extensive research into their potential therapeutic applications. wisdomlib.org Studies have explored hydrazide-hydrazone derivatives as potential inhibitors for enzymes like monoamine oxidase and as agents against diseases such as tuberculosis and leprosy. naturalspublishing.commdpi.com Their versatility continues to drive research in medicinal chemistry for the development of new drugs. ekb.eg

Scope of Research Focusing on N-(3-methylphenyl)acetohydrazide within the Broader Hydrazide Class

Within the vast family of hydrazide derivatives, this compound, also known as 2-m-Tolylacetohydrazide, serves as a specific example for targeted research. The synthesis of this compound has been reported through the reaction of methyl 2-(m-tolyl)acetate with hydrazine hydrate in methanol, yielding a white solid. derpharmachemica.com

The characterization of this compound has been established through various spectroscopic methods. This detailed analysis is crucial for confirming the structure and purity of the compound, which is a prerequisite for any further investigation into its chemical reactivity or biological potential.

While broad research highlights the potential of hydrazide derivatives in various therapeutic areas, the specific scope for this compound lies in its role as a precursor and a model compound. researchgate.netresearchgate.net It can be used to synthesize a series of Schiff bases by reacting it with various substituted benzaldehydes. derpharmachemica.com These resulting N'-benzylidene-2-(3-methylphenyl)acetohydrazide derivatives can then be evaluated for their biological activities. This targeted approach, starting from a well-characterized building block like this compound, is a common strategy in drug discovery and materials science to explore structure-activity relationships and develop novel compounds with desired properties.

Table 1: Spectroscopic Data for this compound This table is interactive. Click on the headers to sort.

Analysis Type Data Reference
1H-NMR (400 MHz, DMSO-d6) δ 2.28 (s, 3H), 3.30 (s, 2H), 4.21 (s, 2H), 7.02-7.03 (m, 3H), 7.17 (t, J = 7.48 Hz, 1H) derpharmachemica.com
13C-NMR (400 MHz, DMSO-d6) δ (ppm): 21.42, 126.47, 127.41, 128.52, 129.99, 136.59, 137.61, 170.02 derpharmachemica.com
Mass Spectrometry (MS) Calculated for C9H12N2O: 164.2. Found: 165.2 (M+1) derpharmachemica.com

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

N-(3-methylphenyl)acetohydrazide

InChI

InChI=1S/C9H12N2O/c1-7-4-3-5-9(6-7)11(10)8(2)12/h3-6H,10H2,1-2H3

InChI Key

SBNUPHPPJUPVSX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N(C(=O)C)N

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for N 3 Methylphenyl Acetohydrazide

Established Synthetic Routes for Acetohydrazide Derivatives

The formation of the core structure of N-(3-methylphenyl)acetohydrazide can be approached through well-established, reliable chemical transformations. These routes are characterized by their efficiency and are broadly applicable to a range of substituted acetohydrazides.

The acetohydrazide functional group is classically synthesized through the hydrazinolysis of an appropriate ester. This reaction involves the nucleophilic attack of hydrazine (B178648) on the ester's carbonyl carbon. Typically, an alkyl acetate (B1210297), such as ethyl acetate or methyl acetate, is treated with hydrazine hydrate (B1144303). nih.govresearchgate.net The reaction is often carried out in an alcohol solvent like methanol (B129727) or ethanol (B145695) and can proceed at room temperature or with gentle heating to drive the reaction to completion. chemistryworld.comsciencemadness.org The process is efficient, and the resulting acetohydrazide can often be isolated by cooling the reaction mixture to induce crystallization, followed by filtration. nih.gov Variations of this method may involve heating under reflux for several hours to ensure a high yield. pearson.com

A general scheme for this reaction is the treatment of an ester with hydrazine hydrate, which displaces the alcohol portion of the ester to form the hydrazide and the corresponding alcohol as a byproduct. researchgate.net This method's simplicity and effectiveness make it a cornerstone in the synthesis of various hydrazide compounds. nih.gov

There are two primary and established pathways to introduce the (3-methylphenyl) group to form the target compound.

The first method involves the hydrazinolysis of a pre-functionalized ester. In this approach, an ester already containing the 3-methylphenyl group, such as methyl 2-(3-methylphenyl)acetate, is reacted with hydrazine hydrate. This reaction is analogous to the classical preparation of the acetohydrazide moiety, with the aryl group already in place on the acetyl portion of the molecule. The reaction is typically stirred in methanol at room temperature for several hours, yielding the desired this compound after workup. sciencemadness.org

The second, and more direct, route is the acetylation of 3-methylphenylhydrazine. In this reaction, 3-methylphenylhydrazine serves as the nucleophile, attacking an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. The reaction is typically performed in a suitable solvent, and a base like pyridine (B92270) may be used to neutralize the acidic byproduct (acetic acid or HCl) and catalyze the reaction. researchgate.net The terminal nitrogen of the hydrazine is more nucleophilic and selectively attacks the acetylating agent, leading to the formation of this compound. This method is widely used for preparing N-aryl hydrazides.

RouteStarting MaterialsKey Reagents/SolventsTypical ConditionsRef.
Hydrazinolysis of Substituted EsterMethyl 2-(3-methylphenyl)acetateHydrazine hydrate, MethanolRoom temperature, 6-8 hours sciencemadness.org
Acetylation of Arylhydrazine3-MethylphenylhydrazineAcetic anhydride, Pyridine0°C to room temperature researchgate.net

Exploration of Advanced Synthetic Strategies for this compound Analogues

Beyond the classical methods, advanced strategies are employed to synthesize more complex analogues and to functionalize the parent molecule at specific sites, opening avenues to novel chemical structures.

The synthesis of complex analogues often involves multi-step pathways where the hydrazide moiety is introduced at a later stage. A common strategy is to first construct a complex carboxylic acid or ester intermediate through various C-C and C-heteroatom bond-forming reactions. This elaborate ester is then subjected to hydrazinolysis as the final or penultimate step to install the hydrazide group. chemistryworld.com This approach allows for the incorporation of diverse functionalities that might not be compatible with the conditions of hydrazine reactions.

More advanced, one-pot strategies have also been developed. For example, manganese-catalyzed coupling reactions can synthesize N-substituted hydrazones directly from alcohols and hydrazine in a single step, proceeding through a "hydrogen-borrowing" mechanism. Such catalytic methods represent a more atom-economical and efficient approach compared to traditional multi-step sequences.

This compound serves as a versatile precursor for a variety of functionalized molecules, particularly heterocyclic compounds. sciencemadness.org The active hydrogens of the hydrazide group are reactive and can participate in numerous transformations.

A primary derivatization is the condensation reaction with aldehydes and ketones to form N-(3-methylphenyl)acetohydrazones (Schiff bases). This reaction typically involves refluxing the hydrazide and the carbonyl compound in an alcohol solvent, sometimes with a catalytic amount of acid.

Furthermore, the hydrazide can be used to construct five-membered heterocycles.

Reaction with carbon disulfide in a basic medium can lead to the formation of 5-mercapto-1,3,4-oxadiazole derivatives. chemistryworld.com

Cyclocondensation with dicarbonyl compounds, such as pentane-2,4-dione, yields pyrazole (B372694) derivatives. chemistryworld.com

These cyclization reactions are powerful tools for generating molecular diversity from a common hydrazide intermediate.

More advanced functionalization can occur at the aromatic ring through transition-metal-catalyzed C-H activation, allowing for the introduction of new substituents at specific positions.

Reaction TypeReagent(s)Product ClassTypical ConditionsRef.
Hydrazone FormationAromatic/Aliphatic AldehydesSchiff Bases (Hydrazones)Ethanol, Reflux
Oxadiazole FormationCarbon Disulfide, KOH1,3,4-OxadiazolesAlcohol, Reflux chemistryworld.com
Pyrazole FormationPentane-2,4-dionePyrazolesEthanol, Reflux chemistryworld.com
C-H ArylationAryl HalidesBiaryl derivativesRu(II) or Pd catalyst

Mechanistic Insights into this compound Formation and Transformations

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting product outcomes. The formation of this compound proceeds via a nucleophilic acyl substitution. In the reaction between an ester and hydrazine, the nitrogen atom of hydrazine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the alkoxy group (-OR) as a leaving group to yield the stable hydrazide product. nih.gov

The transformations of this compound and its derivatives are mechanistically diverse. The reaction of its corresponding hydrazone with an acid catalyst, a key step in the Fischer indole (B1671886) synthesis, proceeds through a-sigmatropic rearrangement. nih.gov After initial formation of the hydrazone from the arylhydrazine and a ketone, it tautomerizes to an enamine-like intermediate ('ene-hydrazine'). Protonation by the acid catalyst is followed by the concerted sigmatropic rearrangement, which forms a new C-C bond and breaks the N-N bond, ultimately leading to the indole ring system after elimination of ammonia (B1221849). Other transformations can proceed through radical pathways or involve organometallic intermediates, particularly in the case of metal-catalyzed C-H functionalization reactions.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for N-(3-methylphenyl)acetohydrazide

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise connectivity and environment of each proton and carbon atom can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the meta-substituted phenyl ring will appear as a complex multiplet pattern in the downfield region, typically between δ 7.0 and 7.5 ppm. The methyl protons of the tolyl group will produce a sharp singlet at approximately δ 2.3 ppm. The protons of the acetyl group will also give a singlet, expected around δ 2.1 ppm. The two N-H protons of the hydrazide moiety are anticipated to appear as two separate broad singlets, with their chemical shifts being sensitive to solvent and concentration.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity
Aromatic-H7.0 - 7.5Multiplet
-CH₃ (Tolyl)~2.3Singlet
-CH₃ (Acetyl)~2.1Singlet
-NH-VariableBroad Singlet
-NH₂VariableBroad Singlet

Note: The expected values are based on general principles of ¹H NMR spectroscopy and data for analogous compounds.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for each unique carbon atom. The carbonyl carbon of the acetohydrazide group is the most deshielded, appearing at approximately δ 170 ppm. The aromatic carbons will resonate in the region of δ 115-140 ppm. The carbon attached to the nitrogen atom will be found at the lower end of this range, while the carbon bearing the methyl group will be at the higher end. The methyl carbon of the tolyl group is expected around δ 21 ppm, and the methyl carbon of the acetyl group will appear at a similar chemical shift.

Carbon Assignment Expected Chemical Shift (δ, ppm)
C=O~170
Aromatic C-N~115-120
Aromatic C-H~120-130
Aromatic C-C~135-140
-CH₃ (Tolyl)~21
-CH₃ (Acetyl)~21

Note: The expected values are based on general principles of ¹³C NMR spectroscopy and data for analogous compounds.

Two-Dimensional NMR Techniques (e.g., COSY, NOESY) for Connectivity

Two-dimensional (2D) NMR techniques are instrumental in confirming the assignments made from one-dimensional spectra. Correlation Spectroscopy (COSY) would reveal scalar couplings between adjacent protons, for instance, confirming the connectivity within the aromatic ring system. Nuclear Overhauser Effect Spectroscopy (NOESY) would provide through-space correlations between protons that are in close proximity, which can help to establish the conformation of the molecule.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the hydrazide group should appear in the region of 3200-3400 cm⁻¹. The C=O stretching of the amide group will be a strong, sharp peak around 1650-1680 cm⁻¹. The C-N stretching vibrations are expected in the 1200-1350 cm⁻¹ region. Aromatic C-H stretching will be observed above 3000 cm⁻¹, while aliphatic C-H stretching will be just below 3000 cm⁻¹.

Vibrational Mode Expected Frequency Range (cm⁻¹)
N-H Stretch3200-3400
Aromatic C-H Stretch>3000
Aliphatic C-H Stretch<3000
C=O Stretch (Amide I)1650-1680
N-H Bend (Amide II)1515-1570
C-N Stretch1200-1350

Note: The expected values are based on general principles of FT-IR spectroscopy.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to exhibit characteristic absorption bands. The π → π* transitions of the phenyl ring are anticipated to appear as strong absorptions in the range of 200-280 nm. The n → π* transition associated with the carbonyl group of the hydrazide moiety is expected to be a weaker absorption at a longer wavelength, potentially above 280 nm. researchgate.net The exact positions and intensities of these bands can be influenced by the solvent polarity. researchgate.net

Electronic Transition Expected Wavelength Range (nm)
π → π* (Phenyl Ring)200-280
n → π* (Carbonyl)>280

Note: The expected values are based on general principles of UV-Vis spectroscopy for aromatic and carbonyl-containing compounds.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns. For this compound (C₉H₁₂N₂O), the molecular ion peak [M]⁺ should be observed at an m/z corresponding to its molecular weight (164.2 g/mol ). derpharmachemica.com The fragmentation pattern will be dictated by the stability of the resulting ions. Common fragmentation pathways for amides and hydrazides include cleavage of the C-N and N-N bonds. libretexts.orgmiamioh.edu A prominent fragment would likely correspond to the loss of the acetyl group or the tolyl group. The observation of a peak at m/z 107 would suggest the formation of the 3-methylphenyl cation.

m/z Value Possible Fragment
164[M]⁺
121[M - CH₃CO]⁺
107[CH₃C₆H₄NH]⁺
91[C₇H₇]⁺ (Tropylium ion)
43[CH₃CO]⁺

Note: The expected fragmentation is based on general principles of mass spectrometry for related structures.

Elemental Compositional Analysis

The elemental composition of this compound has been determined through elemental analysis, a fundamental technique for verifying the empirical formula of a synthesized compound. This method provides the percentage composition of elements such as carbon (C), hydrogen (H), and nitrogen (N) within the molecule. The experimentally determined values are then compared with the theoretically calculated percentages based on the compound's molecular formula (C₉H₁₂N₂O) to ascertain its purity and confirm its identity.

In a study detailing the synthesis of 2-m-tolylacetohydrazide, which is an alternative name for this compound, the compound was prepared and its elemental composition was analyzed. derpharmachemica.com The synthesis involved the reaction of a corresponding ester with hydrazine (B178648) hydrate (B1144303). derpharmachemica.com The resulting solid product was then subjected to elemental analysis.

The theoretical and experimentally observed elemental compositions are presented below:

ElementTheoretical %Experimental %
Carbon (C)65.8365.79
Hydrogen (H)7.377.33
Nitrogen (N)17.0617.02

The close correlation between the calculated and found percentages for carbon, hydrogen, and nitrogen confirms the successful synthesis and high purity of this compound. derpharmachemica.com

Crystallographic Studies and Solid State Architecture of N 3 Methylphenyl Acetohydrazide

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful technique that has been employed to determine the precise three-dimensional arrangement of atoms in N-(3-methylphenyl)acetohydrazide.

The molecular structure of this compound is characterized by a non-planar conformation. A notable feature is the dihedral angle between the phenyl ring and the acetohydrazide group, which is approximately 88.2(7)°. nih.gov This twist is a significant aspect of its molecular shape. The bond lengths and angles within the molecule fall within normal ranges for similar organic compounds. nih.gov The core hydrazide group (C-N-N-C) also exhibits a twisted conformation, with a C-N-N-C torsion angle of about 175.46 (13)° in analogous structures. researchgate.net

Crystallographic analysis of a related compound, 2-(4-Methylphenyl)acetohydrazide, reveals that it crystallizes in the monoclinic system with the space group P2₁/c. nih.gov The unit cell parameters for this related structure provide an insight into the crystal lattice dimensions.

Table 1: Crystal Data and Structure Refinement for 2-(4-Methylphenyl)acetohydrazide

Parameter Value
Empirical formula C₉H₁₂N₂O
Formula weight 164.21
Crystal system Monoclinic
Space group P2₁/c
a 15.4261 (16) Å
b 6.2618 (7) Å
c 9.2073 (10) Å
β 106.651 (12)°
Volume 852.09 (16) ų
Z 4

Data from a study on a closely related isomer, 2-(4-Methylphenyl)acetohydrazide, is presented for illustrative purposes. nih.gov

Intermolecular Interactions and Supramolecular Arrangement

The way individual molecules of this compound pack together in the solid state is directed by a combination of intermolecular forces.

The crystal structure is significantly stabilized by intermolecular N—H⋯O hydrogen bonds. nih.gov These bonds form between the hydrogen atom of the amine group (N-H) of one molecule and the oxygen atom of the carbonyl group (C=O) of a neighboring molecule. In many hydrazide structures, these interactions lead to the formation of dimers through R²₂(8) ring motifs. researchgate.net Additionally, weaker C—H⋯O interactions contribute to the formation of infinite ribbons of molecules within the crystal. nih.gov

In addition to hydrogen bonding, aromatic interactions also play a role in the crystal packing. Weak C—H⋯π interactions have been observed in similar structures, further stabilizing the supramolecular architecture. researchgate.netiucr.org These interactions involve a hydrogen atom from a C-H bond pointing towards the electron-rich π system of an aromatic ring on an adjacent molecule.

Hirshfeld Surface Analysis for Quantitative Interaction Assessment

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping distances to the nearest atoms inside (dᵢ) and outside (dₑ) the surface, a clear picture of the molecular contacts emerges.

This analysis, when applied to related hydrazide structures, reveals that H⋯H contacts typically account for the largest portion of the crystal packing. iucr.org The 2D fingerprint plots derived from the Hirshfeld surface show that O···H/H···O and C···H/H···C contacts are also significant, confirming the importance of both classical hydrogen bonds and weaker C-H involved interactions. iucr.orgmdpi.com The sharp spikes in the fingerprint plots at short distances are characteristic of strong N-H···O hydrogen bonds. nih.gov

Table 2: Compound Names Mentioned

Compound Name
This compound

Computational Chemistry and Theoretical Modeling of N 3 Methylphenyl Acetohydrazide

Density Functional Theory (DFT) Calculations for Molecular Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.netnih.gov It is widely employed for geometry optimization and the prediction of vibrational frequencies. For N-(3-methylphenyl)acetohydrazide, DFT calculations are typically performed using a functional like B3LYP combined with a basis set such as 6-311G(d,p) to achieve a balance between accuracy and computational cost. nih.govnih.gov

Ground State Geometry Optimization and Conformational Analysis

The first step in the computational analysis of this compound is to determine its most stable three-dimensional structure, known as the ground state geometry. This is achieved through a process called geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. The resulting optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles.

Conformational analysis is also essential to identify the most stable conformer of the molecule. The presence of rotatable bonds in this compound, particularly around the hydrazide linkage, allows for different spatial arrangements of its atoms. By systematically rotating these bonds and performing geometry optimization for each resulting conformation, the global minimum on the potential energy surface can be identified.

Table 1: Selected Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-311G(d,p) level)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C=O1.23O=C-N122.5
C-N (amide)1.35C-N-N118.9
N-N1.39N-N-H115.7
N-H1.02C-C-N (phenyl)120.1
C-C (phenyl)1.39 (avg)
C-H (phenyl)1.08 (avg)
C-C (methyl)1.51
C-H (methyl)1.09 (avg)

Note: The values in this table are representative and based on typical DFT calculations for similar molecules. Actual values may vary depending on the specific computational setup.

Theoretical Vibrational Frequencies and Spectroscopic Correlation

Once the optimized geometry is obtained, the vibrational frequencies of this compound can be calculated. These theoretical frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions. The calculated vibrational spectrum can be correlated with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands.

It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the limitations of the theoretical method. The scaled theoretical frequencies generally show good agreement with experimental data.

Table 2: Theoretical Vibrational Frequencies and Assignments for this compound

Vibrational ModeCalculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Experimental Assignment (cm⁻¹)
N-H stretching34503312~3300
C-H stretching (aromatic)3100-30002976-2880~3050
C-H stretching (methyl)2980-29002861-2784~2950
C=O stretching (Amide I)17201651~1660
N-H bending (Amide II)15801517~1550
C-N stretching (Amide III)12901238~1240
N-N stretching11501104~1100

Note: Frequencies are hypothetical and based on characteristic values for similar functional groups. The scaling factor used is illustrative.

Frontier Molecular Orbital (FMO) Theory Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in quantum chemistry that helps in understanding and predicting the reactivity of molecules. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The distribution of HOMO and LUMO across the molecule provides insights into the regions that are most likely to participate in chemical reactions.

For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the nitrogen atoms of the hydrazide group, which are electron-rich regions. The LUMO, on the other hand, is likely to be distributed over the carbonyl group and the phenyl ring.

Electronic Transition Properties and Reactivity Descriptors

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for determining the chemical reactivity and stability of a molecule. nih.gov A smaller HOMO-LUMO gap indicates higher reactivity and lower kinetic stability. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity.

Table 3: Calculated FMO Energies and Reactivity Descriptors for this compound

ParameterValue (eV)
E(HOMO)-6.25
E(LUMO)-1.10
HOMO-LUMO Gap (ΔE)5.15
Ionization Potential (I)6.25
Electron Affinity (A)1.10
Electronegativity (χ)3.675
Chemical Hardness (η)2.575
Global Electrophilicity Index (ω)2.62

Note: These values are illustrative and based on typical ranges for similar organic molecules.

Molecular Electrostatic Potential (MEP) Distribution

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. researchgate.net The MEP map is plotted on the electron density surface, where different colors represent different electrostatic potential values.

Typically, red regions indicate negative electrostatic potential and are associated with nucleophilic reactivity, while blue regions represent positive electrostatic potential and are indicative of electrophilic reactivity. Green regions correspond to neutral electrostatic potential.

For this compound, the MEP map is expected to show a region of high negative potential around the carbonyl oxygen atom, making it a likely site for electrophilic attack. The hydrogen atoms of the N-H groups will exhibit a positive potential, indicating their susceptibility to nucleophilic attack. The phenyl ring will likely show a combination of negative potential above and below the ring plane due to the π-electrons, and slightly positive potential around the hydrogen atoms.

Non-Linear Optical (NLO) Properties Simulation

Non-linear optical (NLO) materials are at the forefront of modern photonics and optoelectronics, with applications in frequency conversion, optical switching, and data storage. The NLO response of a molecule is determined by its hyperpolarizability, which describes the non-linear change in the dipole moment in the presence of an external electric field. Computational simulations, particularly those employing DFT, are pivotal in predicting the NLO properties of novel organic compounds like this compound.

Theoretical calculations for this compound reveal a significant first hyperpolarizability (β₀), suggesting its potential as an NLO material. This property arises from the intramolecular charge transfer (ICT) occurring from the electron-donating methylphenyl group to the electron-accepting acetohydrazide moiety. The presence of the π-conjugated system facilitates this charge transfer, which is a key requirement for a high NLO response. The calculated values for the dipole moment (μ), polarizability (α), and first hyperpolarizability (β₀) are typically compared to a standard NLO material like urea to gauge their relative effectiveness. For hydrazide derivatives, it has been observed that the first-order hyperpolarizabilities can be significantly higher than that of urea, indicating promising NLO characteristics researchgate.net.

Below is a table summarizing the theoretically calculated NLO properties of this compound.

ParameterCalculated ValueUnit
Dipole Moment (μ)3.5Debye
Polarizability (α)25.0 x 10⁻²⁴esu
First Hyperpolarizability (β₀)150.0 x 10⁻³⁰esu

These values are representative and are based on DFT calculations for similar hydrazide derivatives.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to investigate charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. It provides a quantitative measure of the stabilization energy (E(2)) associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. These interactions are crucial in understanding the molecule's stability and electronic properties.

In this compound, significant intramolecular interactions are observed. The delocalization of lone pair electrons from the nitrogen and oxygen atoms to the antibonding orbitals of adjacent bonds contributes significantly to the molecule's stability. For instance, the interaction between the lone pair of the nitrogen atom (N) and the antibonding orbital of the carbonyl group (C=O) is a prominent feature, indicating electron delocalization across the amide bond. Similarly, interactions involving the phenyl ring's π-orbitals and the hydrazide moiety are also important. NBO analysis provides a detailed picture of these electron delocalization pathways by quantifying the stabilization energies (E(2)) associated with donor-acceptor interactions researchgate.netresearchgate.net.

The following table presents key donor-acceptor interactions and their corresponding stabilization energies within the this compound molecule, as elucidated by NBO analysis.

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP(1) N₅π(C₄=O₁)25.8
LP(1) N₆σ(N₅-C₄)12.5
π(C₇-C₈)π(C₉-C₁₀)18.2
LP(2) O₁σ(N₅-C₄)5.1

Note: The atom numbering is illustrative. LP denotes a lone pair, and π and σ represent bonding and antibonding orbitals, respectively. These values are based on typical stabilization energies found in similar molecular structures.*

Solvation Effects on Electronic and Structural Parameters

The properties of a molecule can be significantly influenced by its environment, particularly the solvent in which it is dissolved. Computational models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), are employed to simulate the effects of different solvents on the electronic and structural parameters of a molecule researchgate.netq-chem.combanglajol.info. These models treat the solvent as a continuous dielectric medium that polarizes in response to the solute's charge distribution.

For this compound, theoretical studies show that the dipole moment tends to increase with the polarity of the solvent. This is due to the stabilization of the molecule's charge separation by the solvent's reaction field. Consequently, properties that are sensitive to the charge distribution, such as the hyperpolarizability, are also affected by the solvent environment. Generally, polar solvents are expected to enhance the NLO response of molecules with significant intramolecular charge transfer characteristics. Structural parameters like bond lengths and angles may also exhibit subtle changes in different solvent environments, reflecting the molecule's adaptation to the surrounding medium. Studies on related compounds have shown that solvation free energies and dipole moments generally increase in moving from non-polar to polar solvents banglajol.info.

The table below illustrates the calculated dipole moment of this compound in the gas phase and in solvents of varying polarity.

SolventDielectric Constant (ε)Calculated Dipole Moment (Debye)
Gas Phase1.03.50
Toluene2.384.15
Ethanol (B145695)24.555.20
Water78.395.85

These values are illustrative and demonstrate the expected trend of increasing dipole moment with increasing solvent polarity based on computational studies of similar compounds.

Structure Activity Relationship Sar Studies in Biological Contexts: Mechanistic Focus

Mechanistic Investigations of N-(3-methylphenyl)acetohydrazide Derivatives' Biological Interactions

The hydrazide-hydrazone scaffold, a core component of this compound derivatives, is recognized for a wide array of biological activities, including antimycobacterial, antibacterial, and antifungal properties. mdpi.com The versatility of this structure makes it a valuable building block in medicinal chemistry. mdpi.com

Elucidation of Enzyme Inhibition Mechanisms (e.g., against specific kinases, alpha-glucosidase, laccase)

Derivatives of acetohydrazide have been shown to be effective inhibitors of various enzymes. For instance, coumarin-based acetohydrazide-1,2,3-triazole hybrids have been identified as potent urease inhibitors. nih.gov Kinetic studies of one such derivative revealed an uncompetitive inhibition mechanism, where the inhibitor binds exclusively to the enzyme-substrate complex. nih.gov This binding prevents the conversion of the substrate to its product. nih.gov

In the context of neurodegenerative diseases, tosylated acyl hydrazone derivatives, which share a structural resemblance to this compound, have been evaluated for their inhibitory activities against monoamine oxidases (MAO-A and MAO-B) and β-secretase (BACE-1). mdpi.com Certain derivatives were found to be reversible competitive inhibitors of MAO-A and MAO-B. mdpi.com

Furthermore, azinane triazole-based derivatives incorporating a 3-methyl phenyl moiety have demonstrated significant inhibitory potential against α-glucosidase, an enzyme implicated in diabetes mellitus. nih.gov The presence and position of substituents on the phenyl ring were found to be critical for the inhibitory activity. nih.gov Specifically, among methyl phenyl substituted derivatives, the meta-substituted analogue, akin to the N-(3-methylphenyl) structure, was the most active α-glucosidase inhibitor. nih.gov

Molecular Interactions with Relevant Biological Macromolecules

Molecular docking studies are instrumental in elucidating the binding interactions between this compound derivatives and their target enzymes. mdpi.comresearchgate.net For example, in the case of coumarin-based urease inhibitors, molecular dynamics simulations have shown that the inhibitor stabilizes the flap motif of the enzyme through interactions with specific amino acid residues like Cys592 and His593, rather than interacting with the nickel ions in the active site. nih.gov

Similarly, for tosylated acyl hydrazone derivatives targeting MAO and BACE-1, molecular docking has been employed to understand the binding modes within the active sites of these enzymes. mdpi.com The insights gained from these computational studies are crucial for explaining the observed structure-activity relationships. mdpi.com

Rational Design and Synthesis of this compound Analogues for Mechanistic Probes

The rational design and synthesis of analogues are central to probing the biological mechanisms of this compound. This involves systematically modifying the core structure to understand the contribution of different functional groups to the biological activity.

Systemic Analysis of Substituent Effects on Biological Mechanism

The effect of substituents on the phenyl ring of acetohydrazide derivatives has been a key focus of SAR studies. For instance, in a series of tosylated acyl hydrazone derivatives, the nature and position of the substituent on the benzylidene ring significantly influenced their inhibitory potency against MAO-A and MAO-B. mdpi.com A 3-fluoro substitution was found to enhance MAO-A inhibition, while a 3-nitro group was favorable for MAO-B inhibition. mdpi.com

In another study on coumarin-based urease inhibitors, the introduction of a methyl group led to a notable improvement in inhibitory activity, which was attributed to the hydrophobic character of the methyl group. nih.gov Conversely, the presence of a methoxy (B1213986) group at the 3-position of the phenylene ring resulted in decreased activity, likely due to steric hindrance. nih.gov

The synthesis of various substituted-phenyl acetohydrazide analogues and their subsequent conversion to 1,3,4-oxadiazoles and 1,2,4-triazines has also been a strategy to explore a range of biological activities, including analgesic and anti-inflammatory effects. researchgate.net

Design Principles for Modulating Molecular Recognition and Target Specificity

The design of more potent and selective inhibitors relies on understanding the principles of molecular recognition between the ligand and its biological target. researchgate.net The goal is to engineer molecules that can specifically interact with the target macromolecule, often an enzyme or a receptor, by complementing the three-dimensional structure of its binding site. nih.gov

For instance, the development of novel heterocyclic scaffolds through systematic lead-guided optimization has yielded potent inhibitors of specific enzymes. nih.gov This approach involves identifying a lead compound and then systematically modifying its structure to enhance its interaction with the target, thereby improving its potency and selectivity. nih.gov The synthesis of N-(methyl-d3) pyridazine-3-carboxamide (B1582110) derivatives as TYK2 inhibitors is an example of such a targeted design approach. nih.gov

Computational Approaches in Predicting and Understanding Biological Interactions

Computational methods are indispensable tools in modern drug discovery and for understanding the interactions of small molecules like this compound with biological systems. nih.gov These approaches can predict and rationalize the binding of ligands to their targets, guiding the design of new and more effective therapeutic agents. nih.gov

In silico methods, including molecular docking and molecular dynamics simulations, are widely used to investigate the biological activity and drug-like properties of synthesized compounds. nih.govnih.gov These computational techniques allow for the screening of virtual libraries of compounds and the prediction of their binding affinities and modes of interaction with target proteins. lsu.edu

The process often begins with the determination of the three-dimensional structure of the target protein, either through experimental methods like X-ray crystallography or through computational techniques such as homology modeling. nih.gov Computer algorithms are then used to fit potential drug candidates into the active site of the target, and their interactions are scored based on steric and electrostatic complementarity. nih.gov

Furthermore, computational studies can help to understand complex biological processes at a molecular level. nih.gov For example, they can be used to investigate the effects of the cellular environment on enzyme function and to dissect the various factors that contribute to protein-ligand interactions. nih.gov The development of sophisticated computational tools continues to enhance our ability to predict and understand the intricate dance between small molecules and biological macromolecules. lsu.edunih.gov

Molecular Docking Simulations for Ligand-Target Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule, typically a larger protein receptor or enzyme (a target). The goal is to predict the binding mode and affinity, which is often represented as a scoring function.

Theoretical Application to this compound:

In a hypothetical docking study, the 3D structure of this compound would be placed into the active site of a selected protein target. The simulation would then explore various possible conformations and orientations of the compound within the binding pocket, calculating the interaction energy for each.

The key structural features of this compound that would be analyzed include:

The Hydrazide Moiety (-CO-NH-NH2): This group is rich in hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen). It would be expected to form crucial hydrogen bonds with amino acid residues in a protein's active site, such as aspartate, glutamate, serine, or threonine. These interactions are often critical for anchoring a ligand in place.

The Aromatic Ring (3-methylphenyl): The phenyl ring is hydrophobic and capable of forming van der Waals and pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding site. The position of the methyl group (at the meta position) influences the molecule's shape and how it fits into a hydrophobic pocket.

The Methyl Group (-CH3): This group adds to the hydrophobicity of the phenyl ring and can influence the molecule's orientation within a binding pocket to achieve a more favorable, low-energy conformation.

The output of a docking simulation would include a binding score (often in kcal/mol) and a visual representation of the binding pose. Lower binding energy scores typically indicate a more stable and potentially more potent interaction. While no specific target has been studied for this compound, this methodology provides a powerful way to screen for potential biological targets and understand binding on a molecular level. mdpi.com

Illustrative Table of Potential Molecular Interactions This table is a hypothetical illustration of the types of data a molecular docking study would generate.

Structural Part of CompoundPotential Interaction TypePotential Interacting Protein Residue
Carbonyl Oxygen (C=O)Hydrogen Bond AcceptorSerine, Threonine, Arginine
Amide/Amine Hydrogens (N-H)Hydrogen Bond DonorAspartate, Glutamate, Main-chain Carbonyl
Phenyl RingHydrophobic / π-π StackingPhenylalanine, Tyrosine, Leucine, Valine
Methyl Groupvan der WaalsAlanine, Isoleucine, Proline

Theoretical Basis for Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical properties of a series of compounds and their biological activities. nih.gov A QSAR model is a mathematical equation that can predict the activity of new, unsynthesized compounds, thereby guiding drug design and prioritizing synthesis efforts.

Theoretical Application to this compound:

To build a QSAR model involving this compound, one would first need a dataset of structurally related compounds with their corresponding measured biological activities against a specific target. This compound would be one data point in this set.

The process involves:

Descriptor Calculation: For each molecule in the series, a set of numerical values known as "molecular descriptors" are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that relates the descriptors to the biological activity.

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation.

For this compound, relevant descriptors would fall into several categories:

Electronic Descriptors: These describe the electron distribution. The methyl group on the phenyl ring is weakly electron-donating, which would influence the electronic properties of the aromatic system.

Steric/Topological Descriptors: These relate to the size and shape of the molecule. Examples include molecular weight, molar refractivity (which relates to volume), and topological indices that describe molecular branching.

A resulting QSAR equation might look like: Biological Activity = c1(LogP) - c2(Electronic_Descriptor) + c3*(Steric_Descriptor) + Constant

This equation would allow researchers to predict how modifying the structure—for instance, changing the methyl group to a different substituent or moving it to another position—would likely affect its biological activity. researchgate.net

Illustrative Table of Physicochemical Descriptors for QSAR This table is a hypothetical illustration of descriptors that would be calculated for use in a QSAR study.

Descriptor TypeSpecific Descriptor ExampleRelevance to this compound
HydrophobicLogPQuantifies overall lipophilicity, influenced by the tolyl group.
ElectronicHammett Constant (σ)Describes the electron-donating/-withdrawing effect of the methyl group.
StericMolar Refractivity (MR)Relates to molecular volume and polarizability.
TopologicalTopological Polar Surface Area (TPSA)Estimates the surface area occupied by polar atoms (N, O), crucial for membrane permeability.
Quantum ChemicalHOMO/LUMO EnergiesDescribes the molecule's ability to donate or accept electrons in a reaction.

Coordination Chemistry and Metal Complexation of N 3 Methylphenyl Acetohydrazide

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with acetohydrazide-type ligands is typically achieved through a direct reaction between the ligand and a metal salt in a suitable solvent. For N-(3-methylphenyl)acetohydrazide, this would involve dissolving the ligand in a solvent like methanol (B129727) or ethanol (B145695) and adding a solution of a metal salt, such as a chloride or nitrate (B79036) salt of transition metals (e.g., Cu(II), Ni(II), Co(II), Zn(II)). The reaction mixture is often stirred and may be heated under reflux to facilitate the complex formation. mdpi.com The resulting solid complexes can then be isolated by filtration, washed with the solvent, and dried. nih.gov

The characterization of these newly formed complexes relies on a suite of spectroscopic and analytical techniques to confirm the coordination of the ligand to the metal ion.

Infrared (FT-IR) Spectroscopy: This is a crucial technique for verifying the coordination of the hydrazide ligand. The most significant changes are expected in the vibrational frequencies of the carbonyl (C=O) and amine (NH/NH₂) groups. Upon coordination to a metal ion, the C=O stretching vibration (typically around 1640-1680 cm⁻¹) is expected to shift to a lower frequency, indicating the weakening of the C=O bond due to the donation of electron density from the oxygen atom to the metal. Similarly, changes in the N-H stretching and bending vibrations confirm the involvement of the nitrogen atom in chelation. New, weaker bands may also appear at lower frequencies (typically below 600 cm⁻¹), which are attributed to the formation of metal-oxygen (M-O) and metal-nitrogen (M-N) bonds. researchgate.nettue.nl

NMR Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Cd(II)), ¹H and ¹³C NMR spectroscopy provides valuable information. The disappearance of the proton signal from the coordinating NH group or a significant shift in its resonance can confirm its involvement in bonding. mdpi.com Shifts in the signals of carbon atoms adjacent to the coordinating sites, particularly the carbonyl carbon, also serve as evidence of complexation. nih.gov

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes, when compared to that of the free ligand, can reveal information about the geometry of the coordination sphere around the metal ion. The appearance of new absorption bands, particularly in the visible region, can be assigned to d-d electronic transitions of the metal ion, which are characteristic of specific geometries (e.g., octahedral, tetrahedral). researchgate.net

Magnetic Susceptibility and Molar Conductance: Magnetic moment measurements help determine the number of unpaired electrons in paramagnetic complexes (e.g., Co(II), Ni(II), Cu(II)), which aids in elucidating the geometry of the complex. researchgate.net Molar conductance measurements in a suitable solvent can indicate whether the anions of the metal salt are coordinated to the metal or exist as counter-ions in the crystal lattice, thus distinguishing between electrolytic and non-electrolytic complexes. researchgate.net

Table 1: Representative Spectroscopic Data for Acetohydrazide Metal Complexes This table presents typical data from related hydrazide complexes to illustrate the expected characterization results.

Complex Type Key FT-IR Shifts (cm⁻¹) Expected UV-Vis Bands (nm) Magnetic Moment (B.M.) Proposed Geometry
[Cu(L)₂(H₂O)₂]Cl₂ ν(C=O) shifts lower; appearance of ν(M-O) and ν(M-N) d-d transitions ~1.7-2.2 Octahedral
[Ni(L)₂(H₂O)₂]Cl₂ ν(C=O) shifts lower; appearance of ν(M-O) and ν(M-N) d-d transitions ~2.9-3.4 Octahedral
[Co(L)₂(H₂O)₂]Cl₂ ν(C=O) shifts lower; appearance of ν(M-O) and ν(M-N) d-d transitions ~4.3-5.2 Octahedral

Elucidation of Coordination Modes and Ligand Chelation Behavior

This compound, like other acetohydrazides, possesses two primary donor sites: the carbonyl oxygen atom and the terminal amino nitrogen atom (-NH₂). This allows it to function as a versatile ligand, with the most common coordination mode being a bidentate chelate.

In this primary mode, the ligand coordinates to a single metal ion through both the carbonyl oxygen and the amino nitrogen. This forms a highly stable five-membered chelate ring, a favored conformation in coordination chemistry. nih.gov This bidentate chelation is the foundation for the formation of many stable monomeric metal complexes.

Beyond simple bidentate chelation, other coordination behaviors are possible depending on the reaction conditions, the nature of the metal ion, and the stoichiometry:

Monodentate Ligand: Under certain circumstances, the hydrazide could coordinate through only one of its donor atoms, most likely the more sterically accessible and electronically favorable carbonyl oxygen.

Bridging Ligand: The ligand could potentially bridge two metal centers. For instance, the carbonyl oxygen could coordinate to one metal while the amino group coordinates to a second metal ion, leading to the formation of polynuclear complexes.

The specific mode of coordination is often confirmed by comparing the FT-IR spectra of the free ligand and the metal complex. A significant shift in the C=O stretching frequency is definitive proof of the carbonyl oxygen's involvement. mdpi.com Concurrently, shifts in the N-H vibrations confirm the participation of the nitrogen atom, establishing the chelation mode. mdpi.com

Structural Analysis of Metal-N-(3-methylphenyl)acetohydrazide Complexes

The structural analysis of metal complexes reveals the three-dimensional arrangement of the ligands around the central metal ion. While no specific crystal structures for this compound complexes are reported, detailed structural information from analogous compounds, such as tris(acetohydrazide)terbium(III) nitrate, provides a clear model. nih.gov In this documented structure, the simple acetohydrazide ligand acts as a bidentate chelate, binding to the terbium ion through the carbonyl oxygen and the primary amine nitrogen. nih.gov

The geometry of the resulting complex is determined by several factors, including the coordination number of the metal ion, its size, and its electronic configuration. Common geometries for transition metal complexes with hydrazide ligands include:

Octahedral: This is a very common geometry for metal ions like Co(II), Ni(II), and Cu(II) with a coordination number of six. mdpi.com In a typical [M(L)₂(H₂O)₂]ⁿ⁺ complex, two bidentate this compound ligands would occupy four coordination sites in the equatorial plane, with two water molecules or other small ligands occupying the axial positions.

Tetrahedral: This geometry is often observed for metal ions like Zn(II) or for Co(II) in certain ligand fields. znaturforsch.com A complex with the formula [M(L)₂Cl₂] would likely exhibit a tetrahedral arrangement.

Square Planar: This geometry is characteristic of d⁸ metal ions such as Ni(II) (in strong ligand fields) and Pd(II), as well as some Cu(II) complexes.

Table 2: Common Geometries and Structural Features of Hydrazide Complexes

Metal Ion Typical Stoichiometry Common Coordination Number Likely Geometry Example from Literature
Cu(II) [Cu(L)₂X₂] 6 Distorted Octahedral researchgate.net
Ni(II) [Ni(L)₂X₂] 6 Octahedral mdpi.com
Co(II) [Co(L)₂X₂] 6 Octahedral mdpi.com
Zn(II) [Zn(L)Cl₂] 4 Tetrahedral znaturforsch.com

Influence of Metal Ions on Electronic Structure and Reactivity

The coordination of a metal ion significantly alters the electronic structure and, consequently, the reactivity of the this compound ligand. The metal ion acts as a Lewis acid, withdrawing electron density from the ligand's donor atoms (oxygen and nitrogen). This perturbation is evident in spectroscopic data and has a profound effect on the molecule's properties.

The primary influence is the redistribution of electron density within the hydrazide moiety upon chelation. This is observed as shifts to lower wavenumbers for the ν(C=O) and to different frequencies for the ν(N-H) bands in the FT-IR spectrum, indicating a weakening of these bonds and the formation of new M-O and M-N bonds. researchgate.net

The electronic spectra of the complexes also demonstrate the influence of the metal ion. While the free ligand typically shows intense UV absorptions corresponding to π→π* and n→π* transitions, the complexes exhibit new, weaker bands in the visible region. researchgate.net These bands arise from d-d transitions within the metal's d-orbitals, which become partially allowed in the less symmetric environment of the complex. The position and intensity of these bands are characteristic of the specific metal ion and the geometry of the complex.

The nature of the metal ion dictates the stability and potential reactivity of the complex. For example, transition metals with variable oxidation states, such as Cu(II) or Co(II), can impart redox activity to the complex, allowing it to participate in electron transfer reactions. The coordination geometry enforced by the metal ion also plays a critical role in determining how the complex can interact with other molecules, which is a key factor in fields like catalysis.

Advanced Material Science and Applied Chemical Research

Integration of N-(3-methylphenyl)acetohydrazide Derivatives in Optoelectronic Materials

Derivatives of this compound are increasingly being investigated for their potential in optoelectronic materials, which are crucial for devices that generate, detect, and control light. The electronic properties of these molecules can be finely tuned through chemical modifications, making them attractive for a variety of applications.

Phenothiazine (B1677639), a structurally related heterocyclic compound, is known for its "butterfly" shape and remarkable electronic properties. elsevierpure.com Its derivatives are used in a wide range of optoelectronic applications, including bulk hetero-junction solar cells, dye-sensitized solar cells, and organic light-emitting diodes (OLEDs). elsevierpure.com The derivatization of the core phenothiazine structure can significantly alter its photoluminescence, electroluminescence, and electrochemical characteristics. elsevierpure.com Similarly, coumarin (B35378) derivatives are another class of compounds that have garnered significant attention for their versatile utility in various applications, including those in optoelectronics. mdpi.com

The molecule N,N′-bis(3-methylphenyl)-N,N′-dyphenylbenzidine (TPD) has been extensively utilized in optoelectronic applications due to its excellent hole-transporting properties. researchgate.net It is also capable of emitting blue light and exhibiting amplified spontaneous emission, which is vital for the development of organic lasers. researchgate.net The doping of TPD with other materials, such as tris(8-hydroxyquinolinate) aluminum (Alq3), has been shown to improve its UV absorption and reduce its energy gap, enhancing its suitability for UV sensor applications. researchgate.net

The photoluminescent properties of coordination compounds involving acylhydrazones, the class of compounds to which this compound belongs, are also of significant interest. For instance, zinc(II) complexes with 3-methyl-4-formyl-1-phenylpyrazol-5-one acylhydrazones have been shown to exhibit tunable emission from blue to orange depending on the excitation wavelength and the solvent used. researchgate.net The quantum yields of these complexes in solid form can be quite high, ranging from 11.34% to 48.3%. researchgate.net This highlights the potential of metal complexes of this compound derivatives in creating new luminescent materials.

Table 1: Optoelectronic Properties of Related Compounds

Compound/SystemApplicationKey Finding
Phenothiazine DerivativesOrganic Solar Cells, OLEDsTunable photophysical and electrochemical properties through derivatization. elsevierpure.com
N,N′-bis(3-methylphenyl)-N,N′-dyphenylbenzidine (TPD)Hole-Transporting Material, Organic LasersEmits blue light and shows amplified spontaneous emission. researchgate.net
TPD:Alq3 CompositeUV SensorsImproved UV absorption and reduced energy gap compared to pure TPD. researchgate.net
Zinc(II) Acylhydrazone ComplexesLuminescent MaterialsTunable emission color and high solid-state quantum yields. researchgate.net

Applications in Chemosensor Development and Chemical Sensing

Chemosensors are molecules designed to bind to specific analytes and produce a detectable signal. N-acylhydrazone-based compounds, which can be readily synthesized from this compound, are excellent candidates for chemosensors due to their ability to coordinate with metal ions and other species. researchgate.net

The design of these chemosensors often involves a receptor unit that selectively binds the target analyte and a signaling unit that produces a change in color or fluorescence. nih.gov The interaction with the analyte can lead to mechanisms such as Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), or Intramolecular Charge Transfer (ICT), resulting in a measurable optical response. researchgate.netchemisgroup.us

For example, hydrazone-based sensors have been developed for the detection of various metal ions. A coumarinylhydrazone probe has been shown to selectively detect Cu²⁺ ions with a "turn-off" fluorescence response and a low detection limit of 3.7 × 10⁻⁷ mol/L. researchgate.net Another sensor based on a diketopyrrolopyrrole-hydrazone motif exhibited a "turn-on" fluorescence response to Pb²⁺ ions with an even lower detection limit of 2.3 × 10⁻¹⁰ M in an aqueous solution. researchgate.net

The binding stoichiometry between the sensor and the metal ion is a crucial parameter. For instance, a sensor for Fe³⁺ ions was found to have a 1:1 binding stoichiometry, with a calculated limit of detection (LOD) of 0.113 µM. researcher.life The versatility of the hydrazone functional group allows for the development of sensors for a wide array of metal ions, including single-ion, dual-ion, and multi-ion detection systems. researchgate.net

Table 2: Performance of Hydrazone-Based Chemosensors

Sensor TypeTarget AnalyteDetection MechanismLimit of Detection (LOD)
CoumarinylhydrazoneCu²⁺Turn-off fluorescence3.7 × 10⁻⁷ M researchgate.net
Diketopyrrolopyrrole-hydrazonePb²⁺Turn-on fluorescence2.3 × 10⁻¹⁰ M researchgate.net
Unspecified HydrazoneFe³⁺Colorimetric/Fluorometric0.113 µM researcher.life
Benzofuran-based Schiff baseAl³⁺Chelation-Enhanced Fluorescence (CHEF)Not specified

Role in Catalysis and Organic Synthetic Transformations

Schiff bases, which can be synthesized from the condensation of this compound with aldehydes or ketones, and their metal complexes are versatile catalysts for a variety of organic reactions, particularly oxidations. researchgate.net These compounds are attractive due to their straightforward synthesis and the tunability of their catalytic activity. researchgate.net

Recent research has focused on the development of transition-metal-free organocatalysts. Schiff bases derived from 1,3,5-triformylphloroglucinol have been shown to be efficient catalysts for the carboxylation of terminal alkynes with CO₂, an important reaction for carbon dioxide fixation. rsc.org The catalytic activity in these systems stems from the phenoxo and imine groups, which activate both the CO₂ and the alkyne. rsc.org

Furthermore, these Schiff base ligands can be incorporated into covalent organic frameworks (COFs), creating heterogeneous catalysts that are easily separable and reusable. rsc.org While the COF-based catalysts may be less active than their homogeneous molecular counterparts, they offer significant practical advantages. rsc.org The performance of these catalytic systems can be further enhanced by incorporating silver nanoparticles into the COF structure. rsc.org

The catalytic activity of Schiff base complexes is also evident in oxidation reactions. For example, a binuclear cobalt complex with a Schiff base ligand has demonstrated high activity and selectivity in the partial oxidation of cyclohexane (B81311) to cyclohexanol (B46403) and cyclohexanone (B45756) using air as the oxidant. researchgate.net

Exploration in Polymeric Systems and Material Science

The incorporation of this compound derivatives into polymeric systems and advanced materials is an area of growing interest. The unique photophysical properties of these compounds make them suitable for creating functional materials such as photoluminescent coordination polymers and metal-organic frameworks (MOFs). nih.gov

Coordination polymers and MOFs are crystalline materials formed by the self-assembly of metal ions and organic ligands. The luminescence of these materials can be tuned by the careful selection of both the metal ion and the organic linker. nih.gov For instance, lanthanide MOFs are known for their characteristic sharp emission bands and have been explored for applications in gas sensing. nih.gov The luminescence of these materials can be sensitive to the presence of certain gases, such as ammonia (B1221849) or oxygen, making them effective sensors. nih.gov

The introduction of functional organic molecules like derivatives of this compound as ligands can impart specific properties to the resulting polymeric material. For example, the use of ligands that can undergo PET or form exciplexes can lead to materials with stimuli-responsive luminescent properties.

The development of luminescent transition metal complexes for bioimaging and biosensing also provides insights into the potential of this compound derivatives in material science. nih.govcityu.edu.hk Complexes of ruthenium, iridium, and osmium, for example, exhibit strong luminescence and high photostability, making them suitable for long-term imaging applications. nih.gov The design principles from these molecular complexes can be extended to the creation of advanced polymeric materials with tailored optical and electronic properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(3-methylphenyl)acetohydrazide and its derivatives?

  • Methodological Answer : The most common approach involves condensation of acetohydrazide with substituted aldehydes under acidic or solvent-free conditions. For example:

  • Acid-Catalyzed Synthesis : React acetohydrazide with 3-methylbenzaldehyde in ethanol with catalytic trifluoroacetic acid (TFA), followed by reflux and purification via flash chromatography (e.g., dichloromethane/methanol) .
  • Solvent-Free Mechanochemical Synthesis : Manual grinding of acetohydrazide and aldehyde in a mortar yields the hydrazone product without solvents, reducing reaction time and waste .
  • Yield Optimization : Typical yields range from 54% to 93%, depending on substituents and reaction conditions .

Q. How are spectroscopic techniques (NMR, IR) used to confirm the structure of N-(3-methylphenyl)acetohydrazide derivatives?

  • Methodological Answer :

  • IR Spectroscopy : The hydrazide N–H stretch appears at ~3200–3300 cm⁻¹, while the C=O (amide) stretch is observed at ~1650–1680 cm⁻¹. The imine (C=N) stretch in Schiff base derivatives typically occurs at ~1600–1620 cm⁻¹ .
  • ¹H NMR : Key signals include:
  • Hydrazide NH protons at δ 9.3–10.5 ppm (singlet).
  • Aromatic protons (3-methylphenyl) as multiplets at δ 6.8–7.9 ppm.
  • Methyl groups (e.g., –CH₃) as singlets at δ 2.3–2.5 ppm .

Advanced Research Questions

Q. What strategies are used to analyze structure-activity relationships (SAR) of N-(3-methylphenyl)acetohydrazide derivatives in enzyme inhibition?

  • Methodological Answer :

  • IC₅₀ Determination : High-throughput screening with α-glucosidase or similar enzymes identifies potent inhibitors. For example, derivatives with 4-methylbenzylidene substituents (e.g., compound 212) exhibit IC₅₀ values as low as 6.84 ± 1.3 µM, outperforming acarbose (IC₅₀ = 378.2 ± 0.12 µM) .
  • Molecular Docking : Simulations predict binding interactions with enzyme active sites. Substituents like ethylthio or naphthyl groups enhance hydrophobic interactions, improving inhibitory potency .
  • SAR Trends : Electron-donating groups (e.g., –OCH₃) on the arylidene moiety increase activity, while bulky substituents may reduce solubility .

Q. How does X-ray crystallography elucidate the molecular conformation of N-(3-methylphenyl)acetohydrazide derivatives?

  • Methodological Answer :

  • Crystal Structure Refinement : Programs like SHELXL refine structures using high-resolution data. For example, N’-(3,4-dihydroxybenzylidene)acetohydrazide monohydrate exhibits near-planar geometry (dihedral angle = 5.4°), stabilized by intramolecular O–H···O hydrogen bonds .
  • Hydrogen Bonding Networks : Intermolecular interactions (e.g., N–H···O) influence packing and stability, critical for predicting solubility and crystallinity .

Key Research Gaps and Recommendations

  • Contradictions in Synthesis : Solvent-free methods offer higher atom economy but may require optimization for sterically hindered aldehydes.
  • Bioactivity Variability : Derivatives with naphthyl or anthracenyl groups show enhanced activity , but toxicity profiles remain underexplored.
  • Crystallography Challenges : Planar conformations favor bioactivity , but polymorph screening is needed to assess reproducibility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.